5-(Fmoc-amino)-1-pentanol

Beschreibung

Significance and Versatility as a Building Block in Organic Synthesis and Peptide Chemistry.chemimpex.comnih.gov

The utility of 5-(Fmoc-amino)-1-pentanol stems from its dual functionality: a primary alcohol and a protected primary amine. chemimpex.com This arrangement allows for selective chemical modifications at either end of the five-carbon chain. In peptide synthesis, it serves as a crucial component for creating complex peptides, particularly in solid-phase peptide synthesis (SPPS), where it enhances the efficiency of assembling peptide chains for pharmaceutical development. chemimpex.com Its incorporation can introduce a flexible linker or a point of attachment for other molecules.

Beyond peptide chemistry, this compound is a valuable asset in broader organic synthesis. It acts as an intermediate in the creation of various bioactive compounds and is instrumental in bioconjugation processes, where it facilitates the linking of biomolecules to therapeutic agents for applications like targeted drug delivery. chemimpex.com The compound's ability to participate in diverse chemical reactions makes it a cornerstone for medicinal chemists and material scientists. chemimpex.com

Structural Features and Protective Group Chemistry (Fmoc).chemimpex.com

The key to the versatility of this compound lies in its structural design, specifically the presence of the fluorenylmethoxycarbonyl (Fmoc) group.

Role of Fluorenylmethoxycarbonyl (Fmoc) Group in Selective Deprotection.chemimpex.com

The Fmoc group is an amine protecting group that is stable under acidic conditions but can be readily removed under mild basic conditions, typically with a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). americanpeptidesociety.orgwikipedia.org This base-lability is a cornerstone of the "Fmoc strategy" in solid-phase peptide synthesis. americanpeptidesociety.org It allows for the selective deprotection of the N-terminal amine of a growing peptide chain without disturbing acid-labile protecting groups on amino acid side chains or the linkage of the peptide to the solid support resin. wikipedia.orgnih.gov The deprotection process liberates dibenzofulvene, a byproduct that can be monitored by UV spectroscopy to track the reaction's progress. wikipedia.org

Comparison with Other Protecting Groups (e.g., Boc, Cbz) in Research Contexts.americanpeptidesociety.orgwikipedia.orglifetein.com

In the landscape of peptide synthesis, the Fmoc strategy is often compared with the tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) strategies.

| Protecting Group | Deprotection Conditions | Key Advantages | Common Applications |

| Fmoc | Mildly basic (e.g., piperidine) americanpeptidesociety.org | Mild deprotection minimizes side reactions; compatible with automated synthesizers. americanpeptidesociety.org | Solid-phase synthesis of long and complex peptides. americanpeptidesociety.orgnih.gov |

| Boc | Acidic (e.g., trifluoroacetic acid - TFA) americanpeptidesociety.org | Useful for sequences prone to racemization under basic conditions. americanpeptidesociety.org | Synthesis of short peptides; specific research applications. americanpeptidesociety.org |

| Cbz | Hydrogenolysis or strong acids nih.gov | Historically significant; can be difficult to remove. nih.gov | Less common in modern solid-phase synthesis. nih.gov |

The Boc strategy, one of the earliest methods, requires harsh acidic conditions for deprotection, which can sometimes lead to peptide degradation. americanpeptidesociety.org The Cbz group is also relatively difficult to remove. nih.gov In contrast, the mild conditions of Fmoc deprotection have made it the preferred method in modern peptide synthesis, especially for complex and modified peptides. americanpeptidesociety.orgnih.gov This "orthogonal" protection scheme, where different protecting groups can be removed under distinct conditions, is a powerful tool for synthetic chemists. wikipedia.orgnih.gov

Overview of Key Research Areas Utilizing this compound.chemimpex.com

The unique properties of this compound have led to its application in several key areas of research:

Peptide Synthesis: As a fundamental building block in SPPS, it contributes to the efficient creation of peptides for pharmaceutical research. chemimpex.com

Drug Development: It plays a crucial role in medicinal chemistry by enabling the attachment of bioactive molecules to create new drug candidates. chemimpex.com

Bioconjugation: The compound is used to link biomolecules with therapeutic agents, a critical process in developing targeted drug delivery systems. chemimpex.com

Materials Science: It is instrumental in the preparation of functionalized surfaces and materials. chemimpex.com

Neuroscience Research: It is applied in studies involving neuropeptides, aiding scientists in understanding neurological functions and exploring potential treatments for neurodegenerative diseases. chemimpex.com

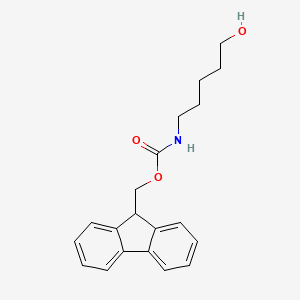

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

9H-fluoren-9-ylmethyl N-(5-hydroxypentyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO3/c22-13-7-1-6-12-21-20(23)24-14-19-17-10-4-2-8-15(17)16-9-3-5-11-18(16)19/h2-5,8-11,19,22H,1,6-7,12-14H2,(H,21,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNOWFUNORLDFTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90371397 | |

| Record name | ST51037590 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90371397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

209115-33-3 | |

| Record name | 9H-Fluoren-9-ylmethyl N-(5-hydroxypentyl)carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=209115-33-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ST51037590 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90371397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Applications of 5 Fmoc Amino 1 Pentanol in Peptide and Bioconjugation Chemistry

Role in Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis (SPPS) is a cornerstone of peptide chemistry, enabling the stepwise construction of peptide chains on a solid support. The use of Nα-Fmoc protected amino acids is the most prevalent strategy in modern SPPS due to its mild deprotection conditions and compatibility with a wide range of chemistries. altabioscience.comnih.gov

The process typically involves the following steps:

Attachment to the solid support: The hydroxyl group of 5-(Fmoc-amino)-1-pentanol can be anchored to a suitable resin, such as a Wang resin, initiating the peptide synthesis. rsc.org

Fmoc deprotection: The Fmoc group is removed using a mild base, typically a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF), to expose the free amine. genscript.com

Peptide chain elongation: Subsequent Fmoc-protected amino acids are sequentially coupled to the exposed amine, building the desired peptide sequence. genscript.com

This approach allows for the introduction of a non-standard amino acid-like moiety into the peptide backbone, which can be crucial for creating peptidomimetics with enhanced stability or novel biological activities. chemimpex.comscbt.com

Several strategies are employed to improve the synthesis of hydrophobic peptides:

"Difficult sequence" mitigation: The term "difficult sequence" often refers to hydrophobic peptides that tend to aggregate. nih.gov Modifying the peptide backbone by introducing solubilizing elements or using specialized synthesis protocols can help overcome this issue. genscript.com

Use of hydrophilic tags: Temporary or permanent hydrophilic tags can be attached to the peptide to increase its solubility during synthesis. genscript.com

Optimized coupling reagents and conditions: The choice of coupling reagents and reaction conditions can be critical. For instance, using highly efficient coupling reagents like HATU or HBTU can improve coupling yields for hindered or hydrophobic amino acids. peptide.com

Backbone modifications: The introduction of pseudoprolines or other backbone modifications can disrupt secondary structure formation and reduce aggregation. nih.gov

While not a direct solution for hydrophobicity, the versatility of Fmoc chemistry, as used with compounds like this compound, is fundamental to implementing these advanced strategies. chemimpex.com The ability to incorporate diverse building blocks is key to designing peptides with desired properties, including those with challenging hydrophobic regions. chemimpex.com

The removal of the Fmoc protecting group is a critical and repeated step in Fmoc-based SPPS. genscript.com The mechanism relies on the acidic nature of the proton at the C9 position of the fluorenyl ring. total-synthesis.com

The deprotection process occurs via a β-elimination reaction initiated by a base. peptide.com The most commonly used reagent for this purpose is a 20% solution of piperidine in DMF. altabioscience.comgenscript.com

The mechanism proceeds as follows:

A base, typically piperidine, abstracts the acidic proton from the fluorenyl group. peptide.com

This leads to the elimination of the now labile Fmoc group as dibenzofulvene (DBF). peptide.com

The free amine on the peptide is liberated, ready for the next coupling step. genscript.com

The reactive DBF is scavenged by excess piperidine to form a stable adduct, preventing side reactions. altabioscience.com

| Reagent | Typical Concentration | Role |

| Piperidine | 20-50% in DMF | Primary base for Fmoc deprotection and scavenger for DBF. genscript.com |

| DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | Used in lower concentrations, often with a scavenger | A stronger, non-nucleophilic base that can accelerate deprotection but requires a scavenger for DBF. peptide.com |

| 4-Methylpiperidine (4-MP) | 20% v/v in DMF | An alternative to piperidine, sometimes used to mitigate side reactions. nih.gov |

| Piperazine (PZ) | 10% w/v in DMF/ethanol | Another alternative base for Fmoc removal. nih.gov |

The efficiency of Fmoc deprotection can be monitored by UV spectroscopy, as the cleaved Fmoc-adduct has a strong UV absorbance. altabioscience.comnih.gov

Despite its widespread use, Fmoc-based SPPS is not without its challenges. However, continuous research has led to significant advancements to overcome these hurdles.

Common Challenges:

Aggregation: As mentioned, hydrophobic sequences can aggregate, leading to incomplete coupling and deprotection steps. nih.gov

Aspartimide formation: Peptides containing aspartic acid are prone to forming a stable five-membered ring (aspartimide) under basic conditions, leading to side products. nih.gov

Diketopiperazine formation: The dipeptide at the N-terminus can cyclize to form a diketopiperazine, cleaving the peptide from the resin. acs.org

Racemization: The chirality of amino acids can be compromised during activation and coupling, although the use of urethane-based protecting groups like Fmoc generally suppresses this. nih.gov

Recent Advancements:

Improved protecting groups: New side-chain protecting groups have been developed to be more robust or more easily cleaved under specific conditions, minimizing side reactions. nih.gov

Novel coupling reagents: The development of more efficient and faster-acting coupling reagents has improved the synthesis of difficult sequences. nih.gov

Microwave-assisted SPPS: The use of microwave irradiation can significantly accelerate both coupling and deprotection steps, reducing synthesis time and improving yields. nih.gov

Greener synthesis protocols: Efforts are being made to develop more sustainable SPPS methods by reducing solvent usage, for example, through in-situ deprotection protocols. tandfonline.com

Automated synthesis: Advances in automated peptide synthesizers have enabled the efficient and reliable production of complex peptides. nih.govsmolecule.com

Utilization in Bioconjugation Strategies

Bioconjugation is the process of chemically linking two or more molecules, at least one of which is a biomolecule. This technique is crucial for developing therapeutic agents, diagnostic tools, and for studying biological processes. chemimpex.com

This compound is a valuable tool in bioconjugation, where it can function as a linker or spacer molecule. chemimpex.combroadpharm.com Its bifunctional nature allows it to connect different molecular entities. scbt.com The terminal hydroxyl group can be activated or converted to other functional groups for conjugation, while the Fmoc-protected amine provides a latent reactive site that can be deprotected at a later stage for further modification. chemimpex.combroadpharm.com

The use of this compound as a linker offers several advantages:

Controlled attachment: The hydroxyl group can be selectively reacted, for example, by esterification or etherification, to attach the linker to a solid support or another molecule. rsc.org

Introduction of a spacer arm: The five-carbon chain provides a flexible spacer that can separate the conjugated molecules, which can be important for maintaining the biological activity of a biomolecule after conjugation.

Orthogonal reactivity: The Fmoc-protected amine and the hydroxyl group offer orthogonal reactivity. The hydroxyl group can be reacted while the amine remains protected. Subsequent deprotection of the amine with a mild base allows for a second, specific conjugation reaction. total-synthesis.com

This strategy is employed in various bioconjugation applications, including the development of antibody-drug conjugates (ADCs), where a linker connects a cytotoxic drug to an antibody, and in the preparation of functionalized surfaces for biosensors and other biomaterials. chemimpex.com

Functionalization of Surfaces and Materials

This compound is instrumental in modifying the surfaces of various materials to impart specific biological functionalities. chemimpex.com Its bifunctional nature allows it to act as a bridge, covalently linking to a surface while presenting a reactive group for further chemical reactions.

Researchers have utilized such linkers to functionalize solid supports like microtiter plates. For instance, a carbamate-based strategy can be employed to attach a spacer arm derived from a compound like this compound to a resin. After deprotection of the Fmoc group, the exposed amine can be used to immobilize glycoconjugates, which can then be used in assays to study interactions with proteins like lectins. diva-portal.org This surface functionalization is crucial for developing diagnostic tools and high-throughput screening platforms. chemimpex.comdiva-portal.org

Table 1: Role in Surface Functionalization

| Application Area | Function of this compound | Resulting Material/Surface |

|---|---|---|

| Solid-Phase Synthesis | Acts as a linker to attach molecules to a solid support (e.g., resin). diva-portal.org | Functionalized resin for synthesizing glycoconjugates. diva-portal.org |

| Diagnostic Assays | Enables immobilization of biomolecules (e.g., glycoconjugates) onto surfaces. diva-portal.org | Amino-functionalized microtiter plates for protein binding studies. diva-portal.org |

| Bioconjugation Studies | Serves as a key reagent for preparing functionalized materials. chemimpex.com | Surfaces with tailored biological properties for research. chemimpex.com |

Attachment of Biomolecules with Therapeutic Agents

A primary application of this compound is in bioconjugation, where it facilitates the connection of biomolecules to therapeutic agents. chemimpex.com This process is central to creating targeted drug delivery systems, which aim to increase the efficacy of a drug while minimizing side effects by delivering it specifically to the site of action. chemimpex.com

The compound can be used as a non-amino acid, non-peptide linker to chemically conjugate a cell-penetrating peptide (CPP), a type of biomolecule, to an effector molecule, such as a therapeutic protein or nucleic acid. google.com The linker ensures a stable connection between the two components, allowing the CPP to transport the therapeutic payload into the target cells. google.com

Design of Self-Immolative Linkers Derived from Mercaptoalcohols

This compound is a relevant precursor for the synthesis of advanced linker technologies, such as self-immolative linkers derived from mercaptoalcohols. uit.no These linkers are designed to be stable in circulation but to cleave and release a therapeutic agent upon encountering a specific trigger within a target cell, such as a change in redox potential. uit.no

In the design of these systems, a mercaptoalcohol is used to create a heterobifunctional linker. uit.no The hydroxyl group of the alcohol and a thiol group are used to connect a drug and a delivery vector. uit.no The amino group, protected by Fmoc during synthesis (as in this compound), can be used as an attachment point or modified for other purposes. The self-immolation process is an intramolecular reaction that occurs after the linker is triggered, leading to the spontaneous release of the active drug. uit.no This strategy is particularly valuable in the development of prodrugs for cancer therapy. uit.no

Site-Specific Conjugation Approaches

The precise control offered by the Fmoc protecting group makes this compound suitable for site-specific conjugation. This is the process of attaching a molecule to a specific, predetermined site on another molecule, which is crucial for maintaining the biological activity of proteins and peptides.

For example, in constructing complex bioconjugates like antibody-drug conjugates or engineered proteins, it is essential to connect components selectively. uit.no The use of building blocks with orthogonal protecting groups, such as the Fmoc group in this compound, allows chemists to direct reactions to a specific functional group (the deprotected amine) without affecting other parts of the molecule. diva-portal.org This approach is fundamental to achieving the homogeneity and well-defined structure required for therapeutic applications. google.comuit.no

Applications in Drug Development and Medicinal Chemistry Research

The compound is a valuable building block in the synthesis of new chemical entities for pharmaceutical use. chemimpex.com Its utility spans from being an intermediate in the creation of complex drugs to a component that enhances the properties of therapeutic molecules. chemimpex.comchemimpex.com

Development of Pharmaceutical Compounds

This compound plays a significant role in the development of new pharmaceutical compounds. chemimpex.com It serves as a versatile intermediate in synthetic pathways, allowing for the incorporation of a five-carbon spacer with a terminal hydroxyl group and a protected amine. chemimpex.comchemimpex.com This structure is beneficial for creating complex peptides and other molecules intended for therapeutic use. chemimpex.com The ability to introduce this specific linker can influence the stability, solubility, and efficacy of the final drug candidate. chemimpex.com

Synthesis of Biologically Active Molecules

The synthesis of biologically active molecules frequently relies on versatile building blocks like this compound. chemimpex.comchemimpex.com The core structure of the molecule, 5-amino-1-pentanol (B144490), is a known precursor in the synthesis of complex natural products with significant biological activity. chemicalbook.com For example, 5-amino-1-pentanol is a starting material for the synthesis of the alkaloid Manzamine A, which has demonstrated anti-HIV-1 and antifungal properties.

The use of the Fmoc-protected version, this compound, allows for more controlled and efficient synthetic strategies in creating these and other novel bioactive compounds. chemimpex.com The Fmoc group ensures that the amino functionality remains inert until its specific reaction is desired, a key principle in modern medicinal chemistry. chemimpex.com

Table 2: Research Findings on Related Biologically Active Molecules

| Precursor | Synthesized Molecule | Reported Biological Activity |

|---|---|---|

| 5-Amino-1-pentanol | Manzamine A | Anti-HIV-1, Antifungal |

Role in Targeted Drug Delivery Systems

The application of this compound is crucial in the design and synthesis of sophisticated targeted drug delivery systems. chemimpex.com Its utility stems from its function as a versatile linker, enabling the conjugation of biomolecules with therapeutic agents. chemimpex.com This process is fundamental to creating systems that can deliver drugs specifically to target cells or tissues, potentially increasing efficacy and reducing off-target side effects.

The structure of this compound allows for a sequential and controlled synthesis of drug conjugates. The hydroxyl group can be activated or modified to attach to a drug molecule or a carrier system, such as a nanoparticle or polymer. Following this, the Fmoc group can be removed to expose the primary amine, which can then be coupled to a targeting ligand (e.g., an antibody, peptide, or small molecule) that recognizes specific receptors on target cells. This strategic functionality is essential for constructing precisely defined drug delivery vehicles.

Research in bioconjugation has highlighted the importance of such linkers in developing functionalized materials for therapeutic applications. chemimpex.com For instance, the unprotected backbone, 5-amino-1-pentanol, is utilized in creating pH-responsive micelles for the controlled release of chemotherapeutics. This suggests the potential of its Fmoc-protected counterpart as a key building block in the development of advanced, stimulus-responsive drug delivery platforms.

Table 1: Properties of this compound

| Property | Value |

|---|---|

| Synonym | 9-Fluorenylmethyl N-(5-hydroxypentyl)carbamate sigmaaldrich.com |

| CAS Number | 209115-33-3 chemimpex.com |

| Molecular Formula | C₂₀H₂₃NO₃ chemimpex.com |

| Molecular Weight | 325.41 g/mol chemimpex.com |

| Appearance | White powder chemimpex.com |

| Melting Point | 103-108 °C chemimpex.com |

| Functional Groups | Fmoc-protected amine, Hydroxyl group sigmaaldrich.com |

Precursors for Drug Intermediates

This compound serves as a critical starting material and intermediate in the synthesis of a variety of pharmaceutical compounds and complex bioactive molecules. chemimpex.comchemicalbook.com Its bifunctionality allows it to be incorporated into synthetic pathways to introduce a flexible five-carbon chain with a reactive handle at each end, which is a common structural motif in many drug candidates.

One of the significant applications of its core structure, 5-amino-1-pentanol, is as a starting material for the synthesis of the marine alkaloid Manzamine A. chemicalbook.comgoogle.com Manzamine A has attracted considerable interest due to its potent biological activities, including anti-inflammatory, anti-malarial, and anti-HIV-1 properties. google.com The synthesis of such complex natural products often relies on the availability of versatile building blocks like 5-amino-1-pentanol, for which this compound can be a protected precursor.

Furthermore, the deprotected form, 5-amino-1-pentanol, is employed in the synthesis of other important chemical entities, such as S-glycosyl amino-acid building blocks and aminofunctionalized 4-chloro-2,2′:6′,2′′-terpyridine. chemicalbook.comsigmaaldrich.com These intermediates are valuable in the fields of medicinal chemistry and materials science. The use of the Fmoc-protected version allows for controlled, stepwise synthetic strategies that are often required for the construction of these intricate molecules. The ability to introduce a hydrophilic and flexible linker is also beneficial in modifying the pharmacokinetic properties of drug candidates.

Table 2: Research Applications of this compound and its Deprotected Form as a Drug Intermediate

| Application Area | Specific Use | Significance |

|---|---|---|

| Natural Product Synthesis | Starting material for the synthesis of Manzamine A. chemicalbook.comgoogle.com | Manzamine A exhibits anti-inflammatory, anti-malarial, and anti-HIV-1 activities. google.com |

| Peptide and Glycochemistry | Synthesis of S-glycosyl amino-acid building blocks. chemicalbook.comsigmaaldrich.com | Important components in the study of glycoproteins and for creating glycopeptide drugs. |

| Supramolecular Chemistry | Synthesis of aminofunctionalized 4-chloro-2,2′:6′,2′′-terpyridine. chemicalbook.comsigmaaldrich.com | Building blocks for creating complex metal-ligand structures with potential catalytic or material applications. |

| General Drug Development | Serves as a versatile building block for incorporating a flexible linker into bioactive molecules. chemimpex.com | Can be used to optimize the solubility, stability, and efficacy of therapeutic agents. chemimpex.com |

Derivatization Reactions and Functionalization of 5 Fmoc Amino 1 Pentanol

Reactivity of Hydroxyl and Fmoc-Protected Amino Groups

5-(Fmoc-amino)-1-pentanol features two key functional groups with distinct reactivities: the primary hydroxyl (-OH) group and the fluorenylmethoxycarbonyl (Fmoc) protected amino (-NHFmoc) group.

The Fmoc-protected amino group is stable under acidic and mild basic conditions, as well as many standard coupling reactions used in peptide synthesis. diva-portal.org The primary purpose of the Fmoc group is to act as a temporary protecting group for the amine. Its key characteristic is its lability to strong bases. smolecule.com Deprotection is typically achieved using a solution of piperidine (B6355638) in an organic solvent like dimethylformamide (DMF), which cleaves the carbamate (B1207046) linkage to release the free primary amine. smolecule.comysxbcn.com

The primary hydroxyl group , located at the opposite end of the pentyl chain, remains reactive. As a primary alcohol, it is a nucleophile and can participate in a variety of common organic reactions. These include:

Esterification: Reaction with carboxylic acids or their activated derivatives (e.g., acid chlorides, anhydrides) to form esters.

Etherification: Reaction with alkyl halides or under Williamson ether synthesis conditions to form ethers. smolecule.com

Oxidation: Conversion to an aldehyde or carboxylic acid using appropriate oxidizing agents.

Attachment to Surfaces: The hydroxyl group can react with activated surfaces, such as chlorinated silica, to form a covalent bond. ysxbcn.com

This orthogonal reactivity allows for selective modification at one end of the molecule while the other end remains protected, a crucial feature for multi-step synthetic strategies.

Selective Functional Group Transformations

The differential reactivity of the hydroxyl and Fmoc-protected amino groups enables precise, selective transformations. A typical synthetic strategy involves first reacting the available hydroxyl group, followed by the deprotection and subsequent reaction of the newly freed amino group.

Reaction at the Hydroxyl Terminus: With the amino group protected, the hydroxyl group can be selectively targeted. For example, it can be attached to a solid support, an activated molecule, or another building block via an ester or ether linkage. chemicalbook.commedchemexpress.com

Fmoc Group Removal: Once the hydroxyl end is functionalized, the Fmoc group is removed using a base, commonly a 20% solution of piperidine in DMF, to expose the primary amine. ysxbcn.com

Reaction at the Amino Terminus: The now-free amine can undergo a host of reactions, most notably acylation or amide bond formation, which is fundamental to peptide synthesis and bioconjugation. smolecule.com

This stepwise functionalization makes this compound an invaluable bifunctional linker.

Table 1: Selective Functional Group Transformations of this compound

| Step | Functional Group | Reagents/Conditions | Resulting Group | Purpose |

|---|---|---|---|---|

| 1 | Hydroxyl (-OH) | Carboxylic Acid (with coupling agent), Acid Chloride | Ester (-O-C=O) | Linkage to molecules or surfaces |

| 1 | Hydroxyl (-OH) | Alkyl Halide, Base (Williamson Synthesis) | Ether (-O-R) | Formation of stable ether linkages |

| 2 | Fmoc-amino (-NHFmoc) | 20% Piperidine in DMF | Primary Amine (-NH₂) | Deprotection to enable further reaction |

| 3 | Primary Amine (-NH₂) | Activated Carboxylic Acid (e.g., NHS ester) | Amide (-NH-C=O) | Peptide bond formation, bioconjugation |

Formation of Functionalized Surfaces and Materials

This compound is instrumental in the preparation of functionalized surfaces and materials, particularly for applications in bioconjugation and materials science. chemimpex.com It can be used to introduce a reactive primary amine onto a variety of substrates, which can then be used to immobilize biomolecules like peptides, proteins, or DNA.

A notable example is the surface modification of nanoparticles. In one study, silica-coated cobalt ferrite (B1171679) (CoFe₂O₄) nanoparticles were functionalized using a similar compound, 3-(Fmoc-amino)-1-propanol. ysxbcn.com The process can be adapted for this compound and involves several key steps:

Surface Activation: The silanol (B1196071) (Si-OH) groups on the surface of the silica-coated nanoparticles are activated, for instance, by reacting them with thionyl chloride (SOCl₂) to form reactive chlorosilyl (Si-Cl) groups. ysxbcn.com

Grafting: The activated surface is then treated with this compound. The hydroxyl group of the linker reacts with the Si-Cl groups, covalently attaching the molecule to the nanoparticle surface via a stable Si-O-C bond. ysxbcn.com

Deprotection: The Fmoc group on the now-tethered linker is removed with piperidine, exposing a terminal primary amine on the nanoparticle surface. ysxbcn.com

This creates a material with a surface rich in primary amines, ready for the covalent attachment of biologically active molecules or other functional moieties.

Table 2: Example of Nanoparticle Surface Functionalization

| Step | Process | Reactants | Result |

|---|---|---|---|

| 1 | Surface Activation | Silica Surface (Si-OH), Thionyl Chloride | Chlorinated Silica Surface (Si-Cl) |

| 2 | Covalent Attachment | Chlorinated Surface, this compound | Fmoc-linker-grafted Surface |

| 3 | Amine Unmasking | Fmoc-linker-grafted Surface, Piperidine | Amine-terminated Surface |

Reactions for Incorporating Chromophores and Other Probes

The linker properties of this compound are highly valuable for the synthesis of complex molecular probes, such as those used for biological imaging. These probes often consist of multiple components—a targeting moiety, a reporter (like a chromophore or fluorophore), and sometimes a quencher—that must be precisely assembled.

In one application, this compound was used as a linker in the synthesis of an osteoadsorptive fluorogenic substrate to image the activity of cathepsin K, an enzyme involved in bone resorption. google.com The compound serves as a structural scaffold to connect different parts of the probe. The synthesis of such probes often involves a Fluorescence Resonance Energy Transfer (FRET) system, where a fluorophore is held in proximity to a quencher by a peptide linker. google.com When the peptide is cleaved by the target enzyme (cathepsin K), the fluorophore and quencher separate, resulting in a detectable fluorescent signal. google.com

The synthesis leverages the bifunctionality of this compound to sequentially add these components. For example, the hydroxyl end could be attached to one part of the probe, and after Fmoc deprotection, the amine end could be coupled to another, such as a peptide sequence or a fluorophore. google.comgla.ac.uk

Table 3: Components of an Exemplary Fluorogenic Probe System

| Component | Function | Example Molecule/Moiety | Role of this compound |

|---|---|---|---|

| Targeting Moiety | Directs the probe to a specific biological location | Bisphosphonate (for bone) | Can act as a linker to connect this moiety to the rest of the probe. |

| Cleavable Linker | Substrate for a specific enzyme | Peptide sequence (e.g., for Cathepsin K) | Can be part of the backbone connecting the peptide to other components. |

| Fluorophore | Emits light upon excitation | 5-Carboxyfluorescein (5-FAM) | Serves as an attachment point for the fluorophore. |

| Quencher | Suppresses fluorescence when in proximity to the fluorophore | BHQ-1 (Black Hole Quencher-1) | Serves as an attachment point for the quencher. |

Novel Derivatization Methods for Analytical Purposes

For analytical purposes, such as quantification by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), chemical derivatization is often employed to enhance the detectability, chromatographic retention, and ionization efficiency of analytes. rsc.orgresearchgate.net The functional groups of this compound are ideal targets for such derivatization.

While the Fmoc group in this compound is used for protection during synthesis, the closely related reagent 9-fluorenylmethyl chloroformate (Fmoc-Cl) is a widely used pre-column derivatizing agent for primary and secondary amines. researchgate.netresearchgate.net This reaction attaches the highly fluorescent Fmoc chromophore to the amine, allowing for sensitive fluorescence or UV detection. researchgate.net

Furthermore, novel methods aim to derivatize multiple functional groups simultaneously to improve analytical performance in LC-MS/MS. rsc.org For a molecule like this compound (after deprotection to 5-amino-1-pentanol), both the amino and hydroxyl groups could be derivatized. For instance, a method using 1-bromobutane (B133212) has been shown to alkylate amino, carboxyl, and hydroxyl groups, increasing the hydrophobicity and basicity of the analyte, which enhances retention on reversed-phase columns and improves sensitivity in mass spectrometry. rsc.org Such strategies could be applied to 5-amino-1-pentanol (B144490) and its metabolites for high-sensitivity analysis in complex biological samples. rsc.org

Table 4: Potential Analytical Derivatization Strategies for 5-Amino-1-pentanol

| Target Group(s) | Derivatizing Reagent | Analytical Method | Purpose of Derivatization |

|---|---|---|---|

| Amino Group (-NH₂) | 9-fluorenylmethyl chloroformate (Fmoc-Cl) | HPLC-UV/Fluorescence, LC-MS/MS | Attaches a chromophore/fluorophore for enhanced detection. researchgate.net |

| Amino Group (-NH₂) | Dansyl Chloride | HPLC-Fluorescence | Improves sensitivity and chromatographic behavior. researchgate.net |

| Amino & Hydroxyl Groups | 1-Bromobutane | LC-MS/MS | Increases hydrophobicity and improves ionization for higher sensitivity. rsc.org |

| Hydroxyl Group | Silylating agents (e.g., MSTFA) | Gas Chromatography-Mass Spectrometry (GC-MS) | Increases volatility and thermal stability for GC analysis. researchgate.net |

Computational Studies and Mechanistic Insights

Molecular Dynamics Simulations in Self-Assembly

Molecular dynamics (MD) simulations have been instrumental in elucidating the self-assembly behavior of amphiphilic molecules like those derived from 5-(Fmoc-amino)-1-pentanol. These simulations provide an atomistic-level view of how individual molecules aggregate in aqueous environments to form larger, ordered nanostructures. For instance, MD studies on lipopeptides, which share structural similarities with derivatives of this compound, have revealed the formation of spherical and wormlike micelles. researchgate.net These simulations show that the self-assembled structures are characterized by a hydrophobic core formed by the lipid or alkyl chains and a hydrophilic shell composed of the peptide or amino acid headgroups. researchgate.net

The insights gained from such simulations are crucial for designing novel biomaterials and drug delivery systems. By understanding the driving forces behind self-assembly, researchers can tailor the molecular structure of building blocks like this compound to control the size, shape, and stability of the resulting nanomaterials. The development of advanced simulation techniques, such as controlled molecular dynamics, further allows for the investigation of the formation of complex structures like peptide nanotubes from their constituent amino acid chains. nih.gov

Computational Analysis of Fmoc Group Interactions

The fluorenylmethoxycarbonyl (Fmoc) group is a key feature of this compound, primarily utilized for amine protection in peptide synthesis. chemimpex.com Computational analyses are vital for understanding the non-covalent interactions involving this bulky, aromatic moiety. These interactions, including π-π stacking and van der Waals forces, significantly influence the conformation and aggregation properties of Fmoc-containing molecules.

Computational methods can predict the preferred packing arrangements and intermolecular geometries of Fmoc groups, which are critical for the formation of self-assembled structures. The understanding of these interactions is not only important for predicting the behavior of this compound in solution but also for designing linkers in more complex molecular architectures, such as Proteolysis-Targeting Chimeras (PROTACs). sigmaaldrich.com

Theoretical Studies on Reaction Mechanisms

Theoretical studies, often employing density functional theory (DFT), provide detailed insights into the reaction mechanisms involving molecules structurally related to this compound. For example, the atmospheric reaction mechanisms of simple alcohols like 1-pentanol (B3423595) have been investigated to understand their degradation pathways. sioc-journal.cn

A theoretical study on the reaction of 1-pentanol with the hydroxyl radical (OH) has elucidated the mechanism of α-H and β-H abstraction. sioc-journal.cn The calculations revealed the geometries of the transition states and the free energy profiles for the reactions, identifying the major products as 1-pentanal and 1-butanal. sioc-journal.cn Such theoretical investigations are crucial for predicting the reactivity and environmental fate of organic molecules. While not directly focused on this compound, these studies provide a framework for understanding the potential reaction pathways of its pentanol (B124592) backbone.

Computational Chemistry in Drug Design and Inhibitor Binding

The structural components of this compound make it a relevant scaffold in the field of drug design and the development of enzyme inhibitors. Computational chemistry plays a pivotal role in this area by enabling the rational design of new therapeutic agents. For instance, the pentanol linker can be incorporated into bivalent ligands designed to target protein-protein interactions or specific receptor sites.

Computational docking and molecular modeling are used to predict the binding modes and affinities of potential drug candidates. This is exemplified in the design of bivalent ligands targeting G-protein-coupled receptors (GPCRs), where linkers are used to connect two distinct pharmacophores. nih.gov These computational approaches help in optimizing the linker length and composition to achieve the desired biological activity. The use of this compound as a building block provides a convenient handle for synthesizing libraries of compounds for screening and lead optimization. chemimpex.comsigmaaldrich.com

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. While direct SAR studies on this compound itself are not extensively reported, its derivatives are integral to SAR investigations of more complex molecules.

For example, in the development of novel anticancer agents, derivatives of a compound known as FiVe1 were synthesized to explore the SAR around its core structure. nih.gov This involved creating a library of compounds with modifications to different regions of the molecule, which could conceptually include linkers derived from this compound. The goal of such studies is to identify modifications that enhance potency, selectivity, and pharmacokinetic properties. nih.gov The systematic modification of different parts of a lead compound allows researchers to build a comprehensive understanding of the structural requirements for optimal biological activity.

Interactive Table of Research Findings:

| Study Area | Key Findings | Computational Methods | Significance | References |

| Self-Assembly | Lipopeptide analogues form spherical and wormlike micelles with hydrophobic cores and hydrophilic shells. | Atomistic Molecular Dynamics (MD) Simulations | Understanding nanostructure formation for biomaterial and drug delivery design. | researchgate.net |

| Reaction Mechanisms | The primary products of 1-pentanol's reaction with OH radicals are 1-pentanal and 1-butanal. | Density Functional Theory (DFT) | Predicting the atmospheric degradation pathways of related organic molecules. | sioc-journal.cn |

| Drug Design | Bivalent ligands incorporating linkers can effectively target GPCR heterodimers. | Molecular Docking, Molecular Modeling | Rational design of novel therapeutics with improved binding and activity. | nih.gov |

| SAR Studies | Modifications to the FiVe1 scaffold led to derivatives with significantly improved potency and selectivity against cancer cells. | Chemical Synthesis and Biological Evaluation | Guiding the optimization of lead compounds for drug development. | nih.gov |

Q & A

Q. What are the established protocols for synthesizing 5-(Fmoc-amino)-1-pentanol using Fmoc solid-phase peptide synthesis (SPPS)?

The synthesis involves coupling 5-(((9H-fluoren-9-yl)methoxy)carbonyl)aminopentanoic acid to a resin (e.g., CTC Resin) under inert conditions. Key steps include:

- Activation with DIEA in dichloromethane (DCM) for 2 hours at 15°C to ensure efficient Fmoc-group attachment .

- Sequential deprotection using piperidine in DMF to remove the Fmoc group while retaining the pentanol backbone .

- Validation via intermediate characterization using HPLC and mass spectrometry to confirm coupling efficiency .

Q. Which analytical techniques are recommended for confirming the structural integrity of this compound?

- NMR spectroscopy (¹H and ¹³C) to verify the Fmoc-protected amine and hydroxyl group positions .

- Reverse-phase HPLC with UV detection (254 nm) to assess purity and detect byproducts .

- High-resolution mass spectrometry (HRMS) for precise molecular weight confirmation .

Advanced Research Questions

Q. How can researchers optimize coupling efficiency of this compound in SPPS to minimize deletion sequences?

- Employ statistical optimization frameworks like Central Composite Design (CCD) to test variables such as reaction time, solvent polarity, and activator concentration (e.g., HATU vs. DIC) .

- Use double-coupling protocols with excess reagents for sterically challenging residues .

- Monitor real-time kinetics via in-situ FTIR to identify incomplete couplings and adjust conditions dynamically .

Q. What strategies resolve discrepancies between predicted and experimental solubility of this compound in polar aprotic solvents?

- Apply theoretical models (e.g., Van Dael’s Ideal Mixing Relation) to predict solubility in ternary systems (e.g., DMF/water/hexane) and validate with experimental ultrasonic velocity measurements .

- Adjust solvent mixtures using Hansen solubility parameters (HSPs) to account for hydrogen bonding and polarity mismatches .

- Perform Chi-square tests to statistically evaluate the goodness-of-fit between simulated and observed data .

Q. How does this compound influence microbial growth in biocatalytic systems?

- Conduct chemometric analysis of bacterial cell wall composition (e.g., via Py-GC-MS) after exposure to the compound to identify lipidome alterations .

- Compare growth curves in media with/without 1-pentanol derivatives to assess toxicity thresholds .

- Use Fourier-transform infrared spectroscopy (FTIR) to detect changes in membrane fatty acid profiles linked to solvent stress .

Q. What computational approaches validate the thermodynamic stability of this compound in mixed-solvent systems?

- Parameterize force fields (e.g., TAMie) using vapor-liquid equilibrium (VLE) data to simulate phase behavior and compare with experimental densities .

- Apply equations of state (e.g., PC-SAFT or CPA) to model non-ideal interactions in hydrocarbon mixtures, adjusting binary interaction parameters for accuracy .

- Use molecular dynamics (MD) simulations to predict aggregation tendencies in aqueous solutions, correlating with experimental dynamic light scattering (DLS) results .

Methodological Considerations

- Data Contradiction Analysis : For conflicting solubility/stability results, cross-validate using multiple techniques (e.g., DSC for thermal stability, Karl Fischer titration for hygroscopicity) and apply sensitivity analysis to identify variable dependencies .

- Experimental Design : Prioritize factorial designs over one-factor-at-a-time (OFAT) approaches to capture interaction effects between temperature, solvent, and reagent ratios .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.